

# Physicochemical properties of Isomaltitol for research

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## Compound of Interest

Compound Name: *Isomaltitol*

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An In-depth Technical Guide to the Physicochemical Properties of **Isomaltitol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isomaltitol**, commonly known as Isomalt, is a sugar alcohol (polyol) used extensively in the pharmaceutical and food industries as a sugar substitute.[1] It is an equimolar mixture of two diastereomeric disaccharides:  $\alpha$ -D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and  $\alpha$ -D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[2] Produced in a two-stage process from sucrose, **Isomaltitol** offers high stability, low hygroscopicity, and a favorable safety profile, making it a versatile excipient in various formulations, including oral dosage forms like chewable tablets and lozenges, as well as a carrier for liquid active pharmaceutical ingredients (APIs).[2] Its metabolic properties, characterized by slow absorption and minimal impact on blood glucose and insulin levels, further enhance its utility in formulations for a broad patient population.[1] This guide provides a comprehensive overview of the core physicochemical properties of **Isomaltitol** relevant to research and drug development.

## Core Physicochemical Properties

The functional performance of **Isomaltitol** in pharmaceutical applications is dictated by its unique physicochemical characteristics. These properties are summarized in the tables below.

## General and Thermal Properties

**Isomaltitol**'s high thermal stability is a key advantage, allowing it to withstand processing at elevated temperatures without degradation or caramelization. Its defined melting range and glass transition temperature are critical parameters for processes like melt granulation and in ensuring the stability of amorphous solid dispersions.

Property	Value	References
Appearance	White, odorless, crystalline mass or powder	[2]
Chemical Formula	C <sub>12</sub> H <sub>24</sub> O <sub>11</sub>	
Molecular Weight	344.31 g/mol	
Sweetness	0.45 - 0.65 times that of sucrose	
Melting Range	145 - 150 °C	
Glass Transition (T <sub>g</sub> )	~60 °C (for the amorphous, glassy state)	
Heat of Solution	-39.4 kJ/kg (slight cooling effect)	
Caloric Value	~2 kcal/g (9 kJ/g)	

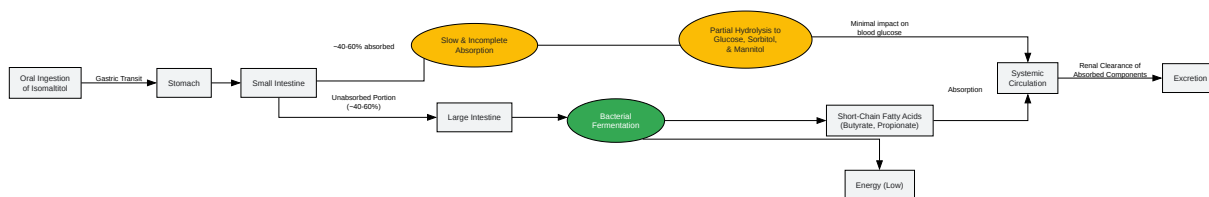
## Solubility and Solution Properties

**Isomaltitol**'s solubility is temperature-dependent. It is freely soluble in water, with solubility increasing at higher temperatures, but only sparingly soluble in organic solvents like ethanol. This characteristic is crucial for crystallization, granulation, and formulation of liquid dosage forms.

Property	Value	References
Solubility in Water	~24.5% (w/w) at Room Temperature	
Solubility in Ethanol	Sparsingly/Very slightly soluble	
Hygroscopicity	Low; does not significantly absorb water until >85% Relative Humidity (RH) at 25°C	
Viscosity of Aqueous Solutions	Viscosity increases with concentration. Molten Isomalt has a lower viscosity than molten sucrose.	

## Metabolic Fate of Isomaltitol

Unlike traditional sugars, **Isomaltitol** is incompletely and slowly absorbed in the small intestine. The unabsorbed portion proceeds to the large intestine where it is largely fermented by gut microbiota into short-chain fatty acids (SCFAs), gases, and energy. This metabolic pathway is the basis for its low caloric value and low glycemic index.



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Figure 1: Metabolic pathway of **Isomaltitol** in humans.

## Experimental Protocols

Detailed methodologies are essential for the accurate characterization of **Isomaltitol**. The following sections outline standard protocols for determining its key properties.

### Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions such as melting point ( $T_m$ ) and glass transition temperature ( $T_g$ ).

Methodology:

- Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
- Sample Preparation: Accurately weigh 5-10 mg of **Isomaltitol** powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
- Measurement Program:
  - Place the sample and reference pans into the DSC cell.
  - Equilibrate the cell at a starting temperature (e.g., 25 °C).
  - Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 180 °C). This scan determines the melting temperature ( $T_m$ ) from the peak of the endothermic event.
  - Hold at the high temperature for a few minutes to ensure complete melting.
  - Cool the sample rapidly (e.g., at 20-50 °C/min) to a sub-ambient temperature (e.g., -20 °C) to quench it into an amorphous state.
  - Heat the amorphous sample again at the same rate (10 °C/min) to 180 °C. The glass transition ( $T_g$ ) is observed as a step change in the heat flow curve in this second heating

scan.

- **Data Analysis:** Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting, and the midpoint of the step change for the glass transition.

Figure 2: Experimental workflow for DSC analysis of **Isomaltitol**.

## Solubility Determination by Gravimetric Method

This method determines the concentration of a solute in a saturated solution at a specific temperature.

Methodology:

- **System Setup:** Place a sufficient amount of solvent (e.g., deionized water) in a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C) by a circulating water bath.
- **Saturation:** Add an excess amount of **Isomaltitol** to the solvent while stirring continuously. Continue stirring for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached, which is indicated by the presence of undissolved solid.
- **Sampling:** Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization.
- **Evaporation:** Transfer the aliquot into a pre-weighed, dry evaporating dish. Record the total weight.
- **Drying:** Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 105 °C) until a constant weight is achieved.
- **Calculation:** Cool the dish in a desiccator and weigh it. The mass of the dissolved **Isomaltitol** is the final weight of the dish minus the initial tare weight. Calculate the solubility in terms of g/100 mL or g/100 g of solvent.

## Hygroscopicity Classification

Hygroscopicity testing evaluates the tendency of a material to absorb atmospheric moisture. The European Pharmacopoeia (Ph. Eur.) method is a common standard.

Methodology:

- **Sample Pre-treatment:** Dry the **Isomaltitol** sample to a constant weight under defined conditions (e.g., 40 °C in a vacuum oven) to establish a dry reference state.
- **Controlled Environment:** Prepare a desiccator containing a saturated solution of ammonium chloride to maintain a constant relative humidity of approximately 80% RH at 25 °C.
- **Exposure:** Place a known weight of the pre-dried **Isomaltitol** in a tared container within the desiccator.
- **Measurement:** Store the setup at 25 °C for 24 hours. After the exposure period, re-weigh the sample.
- **Classification:** Calculate the percentage increase in weight. Classify the hygroscopicity based on the Ph. Eur. criteria:
  - Non-hygroscopic: < 0.2% weight increase.
  - Slightly hygroscopic: ≥ 0.2% and < 2% weight increase.
  - Hygroscopic: ≥ 2% and < 15% weight increase.
  - Very hygroscopic: ≥ 15% weight increase.

## Conclusion

**Isomaltitol** possesses a valuable combination of physicochemical properties, including high thermal stability, low hygroscopicity, and a well-defined thermal behavior, making it an exceptionally stable and versatile excipient for pharmaceutical development. Its unique metabolic profile further broadens its applicability. A thorough understanding and characterization of these properties, using standardized experimental protocols as outlined in this guide, are critical for optimizing formulation design, ensuring manufacturing robustness, and achieving desired product performance and stability.

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## References

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